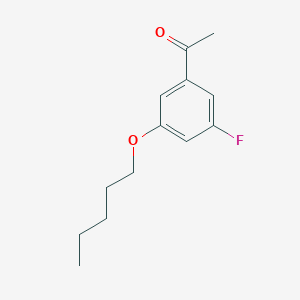

1-(3-Fluoro-5-(pentyloxy)phenyl)ethanone

Description

1-(3-Fluoro-5-(pentyloxy)phenyl)ethanone is an acetophenone derivative featuring a fluorine atom at the 3-position and a pentyloxy group at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₁₇FO₂ (MW: 236.27 g/mol). Such derivatives are often intermediates in pharmaceutical and agrochemical synthesis due to their tunable substituent effects.

Properties

IUPAC Name |

1-(3-fluoro-5-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-3-4-5-6-16-13-8-11(10(2)15)7-12(14)9-13/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKJGUVPNHRSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-3’-n-pentoxyacetophenone can be achieved through several methods. One common approach involves the reaction of 5’-fluoroacetophenone with n-pentanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-3’-n-pentoxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

5’-Fluoro-3’-n-pentoxyacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Fluoro-3’-n-pentoxyacetophenone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pentoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares substituents, molecular weights, and inferred properties of 1-(3-Fluoro-5-(pentyloxy)phenyl)ethanone with analogous compounds:

Key Observations :

- Pentyloxy vs. Shorter Alkoxy Chains : The pentyloxy group enhances lipophilicity compared to methoxy or ethoxy groups, improving membrane permeability but reducing aqueous solubility .

- Fluoro vs. Chloro/Trifluoromethyl : Fluorine’s smaller size and moderate electron-withdrawing nature may result in less steric hindrance compared to bulkier groups like CF₃ or Cl .

Biological Activity

1-(3-Fluoro-5-(pentyloxy)phenyl)ethanone is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorine atom and a pentyloxy group attached to a phenyl ring. This structural configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates that the compound may modulate enzyme activities and receptor functions, which can lead to significant physiological effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and inflammation.

- Receptor Interaction : The presence of the fluorine atom may enhance binding affinity to specific receptors, leading to altered signaling pathways .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:

- Cytotoxicity : In human cell lines, the compound exhibited varying degrees of cytotoxicity depending on concentration. For instance, at concentrations above 10 µM, significant cell death was observed, indicating potential therapeutic windows for further investigation .

- Anti-inflammatory Activity : The compound demonstrated an ability to reduce pro-inflammatory cytokine production in cultured macrophages, suggesting potential applications in inflammatory diseases.

Data Table: Biological Activity Summary

| Activity | Observation | Reference |

|---|---|---|

| Cytotoxicity | Significant cell death at >10 µM | |

| Enzyme Inhibition | Modulation of metabolic enzymes | |

| Anti-inflammatory | Reduced cytokine production |

Case Study 1: Anti-Cancer Properties

In a study investigating the anti-cancer properties of this compound, researchers found that the compound inhibited the proliferation of bladder cancer cells through the activation of apoptosis pathways. The study utilized various assays to confirm these findings, including flow cytometry and caspase activity assays. Results indicated a dose-dependent response with significant effects at concentrations above 15 µM .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, pre-treatment with this compound resulted in decreased cell necrosis and improved cell viability compared to untreated controls. These findings suggest potential applications in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.